rac-cis-1,2-Diaminodiamantane-platinum dichloride
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Overview
Description
Mechanism of Action
Target of Action
Rac-cis-1,2-Diaminodiamantane-platinum dichloride is a platinum-based antineoplastic agent . Its primary targets are the nucleotides in the DNA of cancer cells . The compound binds to these nucleotides, particularly guanosine monophosphate (GMP) and deoxyguanosine monophosphate (dGMP), and interferes with DNA replication .
Mode of Action
The compound interacts with its targets by forming inter- and intrastrand DNA cross-links . This process involves the hydrolysis of the diamine complexes inside cancer cells, producing a charged complex that quickly loses water . The resulting cross-links block the repair mechanisms of the DNA, thereby inhibiting the replication of cancer cells .
Pharmacokinetics
The pharmacokinetic properties of this compound are characterized by its high solubility . This property enhances the compound’s bioavailability, allowing it to effectively reach its targets in the body . A chromatographic approach was used to estimate the solvent partition coefficient of the dichloride complex .
Result of Action
The result of the action of this compound is the inhibition of cancer cell proliferation . In particular, the compound has been evaluated as an anti-proliferation agent for human ovarian cancer cell lines A2780 and cisplatin-resistant A2780cis . Its R,R-enantiomer showed increased efficacy compared to cisplatin for both cancer cell lines .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the pH level of the cellular environment can affect the hydrolysis of the diamine complexes, which is a crucial step in the compound’s mode of action
Biochemical Analysis
Biochemical Properties
It is known that the platinum complexes diffuse to the tumor cell, where they undergo hydrolysis displacement of their one chloride or carboxylate group leading to a platinum cation . The resulting cation coordinates to the guanine N 7 -position of DNA give a coordination cation .
Cellular Effects
Rac-cis-1,2-Diaminodiamantane-platinum dichloride has been evaluated as an anti-proliferation agent for human ovarian cancer cell lines A2780 and cisplatin-resistant A2780cis . Its R, R -enantiomer showed increased efficacy compared to cisplatin for both cancer cell lines .
Molecular Mechanism
The molecular mechanism of this compound involves the formation of a platinum cation that coordinates to the guanine N 7 -position of DNA . This interaction can lead to the formation of intra- and inter-strand DNA adducts that eventually result in the activation of (often apoptotic) cell death or senescence .
Temporal Effects in Laboratory Settings
It is known that the binding of diamondoid-based platinum complexes to nucleotides occurs at a similar or faster rate for both isomers compared to cisplatin despite greatly increased steric demand .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of rac-cis-1,2-Diaminodiamantane-platinum dichloride involves the reaction of 1,2-diaminodiamantane with platinum(II) chloride. The reaction typically occurs in an inert atmosphere to prevent oxidation and is carried out in a suitable solvent such as dimethylformamide. The reaction conditions include maintaining a controlled temperature and pH to ensure the formation of the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced purification techniques to obtain the compound in its pure form. The production process is optimized to ensure high yield and cost-effectiveness .
Chemical Reactions Analysis
Types of Reactions
rac-cis-1,2-Diaminodiamantane-platinum dichloride undergoes various chemical reactions, including:
Common Reagents and Conditions
Common reagents used in the reactions of this compound include water, dimethylformamide, and various ligands like oxalate. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired outcomes .
Major Products Formed
The major products formed from the reactions of this compound include substituted platinum complexes and hydrolyzed platinum species. These products exhibit enhanced solubility and biological activity compared to the parent compound .
Scientific Research Applications
Comparison with Similar Compounds
Similar Compounds
Oxaliplatin: Oxaliplatin is another platinum-based drug with improved solubility and reduced side effects compared to cisplatin.
Uniqueness
This compound stands out due to its bulky, lipophilic, and chiral ligand, which enhances its solubility and biological activity. Its ability to overcome cisplatin resistance in certain cancer cell lines makes it a promising candidate for further development in cancer therapy .
Properties
IUPAC Name |
(2-azanidyl-1-pentacyclo[7.3.1.14,12.02,7.06,11]tetradecanyl)azanide;dichloroplatinum(2+) |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2.2ClH.Pt/c15-13-5-7-1-9-10-2-8(4-11(9)13)6-14(13,16)12(10)3-7;;;/h7-12,15-16H,1-6H2;2*1H;/q-2;;;+4/p-2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RUGWSCHKAJFSDU-UHFFFAOYSA-L |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3C4C1C5CC(C4)CC3(C5(C2)[NH-])[NH-].Cl[Pt+2]Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20Cl2N2Pt |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
482.3 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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